17β-Hydroxyprogesteron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es spielt eine entscheidende Rolle bei der Biosynthese anderer endogener Steroide, darunter Androgene, Östrogene, Glukokortikoide und Mineralokortikoide . Diese Verbindung wird hauptsächlich in den Nebennieren und in geringerem Umfang in den Gonaden gebildet .

Herstellungsmethoden

Hydroxyprogesteron kann mit verschiedenen Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Hydroxylierung von Progesteron unter Verwendung von 17α-Hydroxylase . Industrielle Produktionsmethoden verwenden häufig Festphasen-Mikroextraktionstechniken, um die Extraktion und Bestimmung von Hydroxyprogesteron aus verschiedenen Matrizen zu optimieren . Diese Methoden sind darauf ausgelegt, kostengünstig und umweltfreundlich zu sein .

Wirkmechanismus

Target of Action

17beta-Hydroxyprogesterone, also known as 17alpha-Hydroxypregn-4-ene-3,20-dione, is an endogenous progestogen steroid hormone related to progesterone . It primarily targets the progesterone receptor (PR) , acting as an agonist, albeit weakly in comparison to progesterone . In addition, it interacts with the mineralocorticoid receptor (MR) as an antagonist and the glucocorticoid receptor (GR) as a partial agonist .

Mode of Action

The compound interacts with its targets, primarily the progesterone receptor, to regulate various biological processes. It binds to the progesterone receptor, triggering a conformational change that allows the receptor to enter the nucleus and bind to progesterone response elements (PREs) on DNA . This binding influences the transcription of various genes, leading to changes in protein synthesis and cell function .

Biochemical Pathways

17beta-Hydroxyprogesterone is a chemical intermediate in the biosynthesis of many other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids, as well as neurosteroids . It is derived from progesterone via the enzyme 17alpha-hydroxylase, encoded by the CYP17A1 gene .

Pharmacokinetics

It is known that the compound is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary . Its levels increase in the third trimester of pregnancy primarily due to fetal adrenal production .

Result of Action

The action of 17beta-Hydroxyprogesterone results in various molecular and cellular effects. It plays a vital role in the regulation of the female reproductive system and is important for successful implantation of the embryo and maintenance of pregnancy . It also contributes to the progestational activity of the corpus luteum during pregnancy .

Action Environment

The action of 17beta-Hydroxyprogesterone can be influenced by various environmental factors. For instance, its production increases in the third trimester of pregnancy due to fetal adrenal production . Additionally, its levels can be affected by the presence of certain enzymes, such as 21-hydroxylase and 11β-hydroxylase, which can lead to a build-up of 17beta-Hydroxyprogesterone .

Wissenschaftliche Forschungsanwendungen

Hydroxyprogesteron hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese anderer Steroidverbindungen verwendet.

Industrie: Hydroxyprogesteron wird zur Herstellung von Arzneimitteln und anderen steroidbasierten Produkten eingesetzt.

Wirkmechanismus

Hydroxyprogesteron entfaltet seine Wirkung durch Bindung an Progesteronrezeptoren in verschiedenen Geweben, darunter Uterus, Eierstöcke, Brüste und das zentrale Nervensystem . Diese Bindung aktiviert spezifische molekulare Signalwege, die die Genexpression und zelluläre Funktionen regulieren . Die Verbindung wirkt auch als Antagonist des Mineralokortikoidrezeptors und als partieller Agonist des Glukokortikoidrezeptors .

Biochemische Analyse

Biochemical Properties

17beta-Hydroxyprogesterone is an agonist of the progesterone receptor (PR), albeit weakly in comparison to progesterone . It is also a chemical intermediate in the biosynthesis of many other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids, as well as neurosteroids . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity.

Cellular Effects

17beta-Hydroxyprogesterone has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the pathogenesis of hyperglycemia and insulin resistance in the livers of lean mice .

Molecular Mechanism

The molecular mechanism of 17beta-Hydroxyprogesterone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is derived from progesterone via 17alpha-hydroxylase (encoded by CYP17A1) .

Temporal Effects in Laboratory Settings

The effects of 17beta-Hydroxyprogesterone can change over time in laboratory settings. Studies have shown that systemic administration of 17beta-Hydroxyprogesterone or overexpression of Cyp17A1 in the livers of lean mice promoted the pathogenesis of hyperglycemia and insulin resistance .

Dosage Effects in Animal Models

The effects of 17beta-Hydroxyprogesterone vary with different dosages in animal models. For instance, knockdown of Cyp17A1 abrogated metabolic disorders in obese mice .

Metabolic Pathways

17beta-Hydroxyprogesterone is involved in various metabolic pathways. It is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary . It interacts with enzymes such as 17alpha-hydroxylase (encoded by CYP17A1) in these pathways .

Vorbereitungsmethoden

Hydroxyprogesterone can be synthesized through various methods. One common approach involves the hydroxylation of progesterone using 17α-hydroxylase . Industrial production methods often utilize solid-phase microextraction techniques to optimize the extraction and determination of hydroxyprogesterone from various matrices . These methods are designed to be cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Hydroxyprogesteron unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann Hydroxyprogesteron in andere Steroidverbindungen umwandeln.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, die an das Steroidgerüst gebunden sind.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Hydroxyprogesteron-Molekül einführen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Hydroxyprogesteron wird oft mit anderen Gestagenen wie Medroxyprogesteronacetat und Dydrogesteron verglichen . Obwohl all diese Verbindungen ähnliche gestagene Aktivitäten aufweisen, ist Hydroxyprogesteron in seinen spezifischen Bindungsaffinitäten und Rezeptorinteraktionen einzigartig . Weitere ähnliche Verbindungen sind:

Progesteron: Das primäre natürliche Gestagen mit einer breiten Palette physiologischer Wirkungen.

Medroxyprogesteronacetat: Ein synthetisches Gestagen, das in verschiedenen kontrazeptiven und therapeutischen Anwendungen eingesetzt wird.

Dydrogesteron: Ein weiteres synthetisches Gestagen mit spezifischen klinischen Anwendungen.

Die einzigartigen Eigenschaften von Hydroxyprogesteron machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der klinischen Praxis.

Eigenschaften

CAS-Nummer |

604-09-1 |

|---|---|

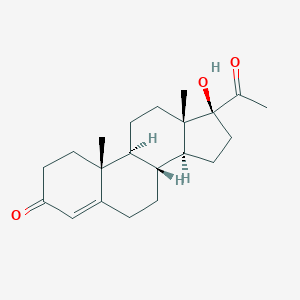

Molekularformel |

C21H30O3 |

Molekulargewicht |

330.5 g/mol |

IUPAC-Name |

(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16?,17?,18?,19-,20-,21-/m0/s1 |

InChI-Schlüssel |

DBPWSSGDRRHUNT-AYUYWISESA-N |

Isomerische SMILES |

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |

Kanonische SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Color/Form |

RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL |

melting_point |

222-223 °C 219 - 220 °C |

Key on ui other cas no. |

604-09-1 |

Physikalische Beschreibung |

Solid |

Löslichkeit |

0.00648 mg/mL |

Synonyme |

17-Hydroxyisopregn-4-ene-3,20-dione; 17-Hydroxyisopregn-4-ene-3,20-dione; (17α)-17-Hydroxypregn-4-ene-3,20-dione |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.